![molecular formula C9H9Cl2NO B3024538 2-chloro-N-(2-chloro-5-methylphenyl)acetamide CAS No. 99585-92-9](/img/structure/B3024538.png)
2-chloro-N-(2-chloro-5-methylphenyl)acetamide
Overview
Description
2-chloro-N-(2-chloro-5-methylphenyl)acetamide is a chemical compound . It is also known as chloroacetanilide . The presence of N-H…O hydrogen bonds between the molecules has been observed in its crystal structure .
Synthesis Analysis
This compound can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The molecular weight of this compound is 218.08 . The InChI code for this compound is 1S/C9H9Cl2NO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Mechanism of Action
- Specifically, it has been observed that metolachlor , a related compound, increases the leakage of orthophosphate from the roots of susceptible plant species like onion. This suggests an impact on membrane permeability .
- The succinimidyl radical formed during the reaction with N-bromosuccinimide (NBS) removes hydrogen atoms from the benzylic position, leading to the formation of succinimide .
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Advantages and Limitations for Lab Experiments
Chlorpromazine has a number of advantages and limitations for laboratory experiments. The advantages include its low cost and ease of synthesis, as well as its ability to reduce symptoms of mental and emotional disorders. The limitations include its potential to cause side effects such as drowsiness, dry mouth, and blurred vision.
Future Directions
For research into 2-chloro-N-(2-chloro-5-methylphenyl)acetamidene include exploring its potential use in the treatment of addiction and other psychiatric disorders, investigating its potential effects on cognitive function, and exploring its potential to reduce inflammation and oxidative stress. Additionally, further research into the biochemical and physiological effects of 2-chloro-N-(2-chloro-5-methylphenyl)acetamidene could lead to an improved understanding of its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Chlorpromazine has been studied extensively in the laboratory setting and has been found to be effective in reducing symptoms of schizophrenia, bipolar disorder, and other mental illnesses. It has also been used in the treatment of nausea and vomiting, as well as in the treatment of anxiety and agitation. In addition, 2-chloro-N-(2-chloro-5-methylphenyl)acetamidene has been studied for its potential use in the treatment of addiction and other psychiatric disorders.
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloro-5-methylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIULJCXSZTGNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252689 | |
Record name | 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99585-92-9 | |
Record name | 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99585-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.